2,2-Dimethyl-8-phenylmethoxy-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine
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Overview
Description
3-O-Benzyl-4,6-O-isopropylidene-D-glucal is a synthetic carbohydrate derivative. It is a protected form of D-glucal, which is a sugar derivative. The compound is characterized by the presence of benzyl and isopropylidene groups, which protect the hydroxyl groups of the sugar, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl-4,6-O-isopropylidene-D-glucal typically involves the protection of D-glucal. The process begins with the selective protection of the hydroxyl groups using benzyl and isopropylidene groups. The reaction conditions often involve the use of benzyl chloride and acetone in the presence of an acid catalyst to form the isopropylidene group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents used are typically the same, but the quantities and equipment are adjusted for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-O-Benzyl-4,6-O-isopropylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The benzyl and isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often use reagents like sodium hydride and benzyl bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-O-Benzyl-4,6-O-isopropylidene-D-glucal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-O-Benzyl-4,6-O-isopropylidene-D-glucal involves its role as a protected sugar derivative. The protective groups prevent unwanted reactions at the hydroxyl sites, allowing for selective reactions at other positions. This selectivity is crucial in the synthesis of complex molecules, where specific functional groups need to be modified without affecting others .
Comparison with Similar Compounds
Similar Compounds
4,6-O-Benzylidene-D-glucal: Similar in structure but with a benzylidene group instead of isopropylidene.
3,4,6-Tri-O-benzyl-D-glucal: Contains three benzyl groups instead of a combination of benzyl and isopropylidene.
4,6-O-Benzylidene-β-thioglycosides: These compounds have a thioglycoside linkage and a benzylidene group.
Uniqueness
3-O-Benzyl-4,6-O-isopropylidene-D-glucal is unique due to its specific combination of protective groups, which provides a balance of stability and reactivity. This makes it particularly useful in selective synthetic applications where other similar compounds might not offer the same level of control .
Properties
IUPAC Name |
2,2-dimethyl-8-phenylmethoxy-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-16(2)19-11-14-15(20-16)13(8-9-17-14)18-10-12-6-4-3-5-7-12/h3-9,13-15H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGUIKGXJRRUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C=CO2)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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